10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen core. Key structural elements include:
- 4-Fluorophenylamine substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity may also influence binding interactions.
- Thia- and tetraaza- moieties: The sulfur and nitrogen atoms contribute to hydrogen bonding and coordination capabilities, which are critical for biological activity or material applications.
Crystallographic studies using programs like SHELX have been instrumental in resolving its 3D conformation, particularly for understanding steric effects of the tricyclic scaffold .
Properties
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN5O2S2/c20-11-2-1-3-14(10-11)30(27,28)19-18-23-17(22-13-6-4-12(21)5-7-13)16-15(8-9-29-16)26(18)25-24-19/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKGWJBQSIGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of key intermediates such as 3-chlorobenzenesulfonyl chloride and 4-fluoroaniline. The reaction typically involves the following steps:
Preparation of 3-chlorobenzenesulfonyl chloride: Chlorobenzene is reacted with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon solvent.
Coupling Reaction: The 3-chlorobenzenesulfonyl chloride is then reacted with 4-fluoroaniline under controlled conditions to form the sulfonamide intermediate.
Cyclization: The sulfonamide intermediate undergoes cyclization with appropriate reagents to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Stability : The tricyclic core in the target compound is rigid, as confirmed by crystallographic refinements using SHELX . This rigidity may enhance target selectivity compared to more flexible analogs.
- Gaps in Data: No direct pharmacological or thermodynamic data (e.g., IC₅₀, solubility) are available in the provided evidence. Further experimental studies are needed to validate hypothesized properties.
Biological Activity
The compound 10-(3-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, exploring relevant case studies and research findings.
Chemical Structure and Properties
This compound features a tetraazatricyclo framework , characterized by multiple nitrogen atoms integrated into its cyclic structure. The presence of a sulfonyl group enhances its reactivity and potential for biological interactions. The molecular formula is with a molecular weight of approximately 459.9 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C19H11ClFN5O2S2 |
| Molecular Weight | 459.9 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 720 |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural characteristics exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Research has indicated that compounds containing sulfonyl groups and fluorinated phenyl rings often demonstrate anticancer properties. For instance, analogs of this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Case Study 1 : A study on structurally similar compounds demonstrated that they effectively inhibited the growth of human breast cancer cells (MCF-7) through the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The sulfonamide moiety is well-known for its antimicrobial activity. Compounds with similar structures have been evaluated for their ability to combat bacterial infections.
- Case Study 2 : A derivative of this compound was tested against Staphylococcus aureus and exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Enzyme Inhibition
The compound's unique structure suggests potential as an enzyme inhibitor in various biological pathways.
- Case Study 3 : Research on related tetraazatricyclo compounds revealed their ability to inhibit histone demethylase enzymes, which are crucial in regulating gene expression in cancer .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cell Cycle Arrest : By interfering with specific signaling pathways, it may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Antibacterial Action : Inhibition of bacterial enzyme systems critical for survival.
Comparative Analysis
To better understand the potential of this compound in medicinal chemistry, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| 4-Fluorobenzenesulfonamide | Similar fluorinated structure | Anticancer |
| N,N-Dimethylsulfamethoxazole | Sulfamethoxazole derivative | Antimicrobial |
| 5-Thia-1,8-diazabicyclo[4.3.0]nonane | Tetraazatricyclo core | Antiviral |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
